molecular formula C8H8BrN3 B2538288 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1935288-47-3

4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B2538288
CAS No.: 1935288-47-3
M. Wt: 226.077
InChI Key: NHVVDJXYCSXXFG-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C8H8BrN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with methylamine under controlled temperature and pressure . The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to the presence of both the bromine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the N-methyl group improves its solubility and bioavailability .

Properties

IUPAC Name

4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-10-7-4-6(9)5-2-3-11-8(5)12-7/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVVDJXYCSXXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CN2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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